molecular formula C14H11F3O2S3 B2592571 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-18-0

4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No. B2592571
CAS RN: 339019-18-0
M. Wt: 364.42
InChI Key: IFTALSFLIGTMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a useful research compound. Its molecular formula is C14H11F3O2S3 and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Potential

This compound has been investigated for its analgesic properties. In a study, a series of derivatives based on 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) were synthesized and characterized. These derivatives displayed potent analgesic efficacy and varying durations of action. Notably, compounds 3, 5, 6, and 8 emerged as the most effective analgesics, acting through opioid-independent systems .

Herbicidal Activity

While not directly related to the compound , the presence of a trifluoromethyl phenyl group has been significant in herbicidal activity. For instance, a series of 3-(phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines showed good herbicidal activity . Although this specific compound was not part of that study, it highlights the potential impact of similar structural motifs.

Cytotoxic Properties

The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity. While this information is not directly related to our compound, it underscores the importance of structural modifications in biological activity .

Antimicrobial Potential

Although not specifically studied for this compound, related derivatives with similar phenyl substituents have demonstrated antimicrobial properties. For example, dichloro aniline derivatives exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S3/c15-14(16,17)9-2-1-3-10(8-9)21-12-5-7-22(18,19)13-11(12)4-6-20-13/h1-4,6,8,12H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTALSFLIGTMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=CC=CC(=C3)C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

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